

2,7-Dibromo-9-hexyl-9H-carbazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,7-Dibromo-9-hexyl-9H-carbazole

Cat. No.: B1593144

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Molecular Structure and Physicochemical Properties

2,7-Dibromo-9-hexyl-9H-carbazole is an aromatic heterocyclic compound. The central carbazole unit is a fused aromatic system consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring. In this derivative, bromine atoms are substituted at the 2 and 7 positions of the carbazole core, and a hexyl group is attached to the nitrogen atom at the 9-position.

Table 1: Core Physicochemical Properties

Property	Value	Source
CAS Number	654676-12-7	[4]
Molecular Formula	C ₁₈ H ₁₉ Br ₂ N	[4]
Molecular Weight	409.16 g/mol	[4]
Appearance	White to light yellow powder or crystals	[5]
Solubility	Soluble in common organic solvents like dichloromethane, acetone, and ethanol; limited solubility in water.	[5]
Storage	Store sealed in a dry environment at room temperature.	[4]

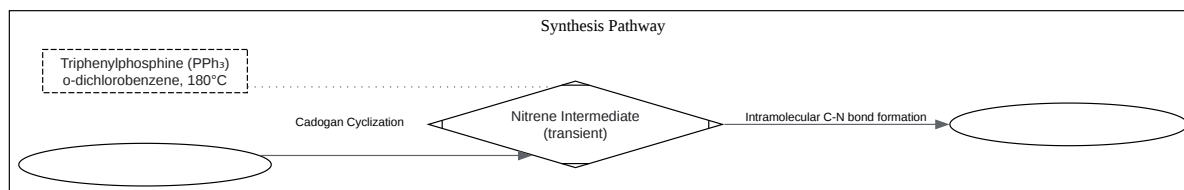
Note: The melting point for the hexyl derivative is not explicitly stated in the provided results, but a similar compound, 3,6-Dibromo-9-hexyl-9H-carbazole, has a melting point of 100 °C.[6] The parent compound, 2,7-Dibromo-9H-carbazole, has a much higher melting point of 225-230 °C.

Synthesis and Purification

The synthesis of **2,7-Dibromo-9-hexyl-9H-carbazole** is typically achieved through a two-step process: the synthesis of the 2,7-Dibromo-9H-carbazole core, followed by N-alkylation to attach the hexyl chain.[3]

Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate

A common and effective method for creating the dibrominated carbazole core is the Cadogan reductive cyclization.[3][7] This reaction involves the deoxygenation of a nitro-substituted biphenyl derivative to form the carbazole ring system.

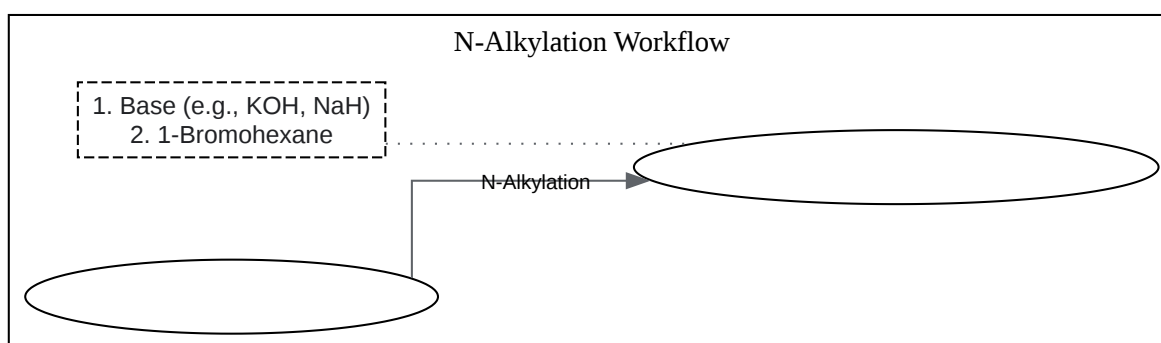


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Caption: Cadogan cyclization for the synthesis of the 2,7-Dibromo-9H-carbazole core.

N-Alkylation to Yield 2,7-Dibromo-9-hexyl-9H-carbazole

Once the 2,7-Dibromo-9H-carbazole is obtained, the hexyl group is introduced via N-alkylation using an appropriate alkylating agent, such as 1-bromohexane. The nitrogen atom of the carbazole is deprotonated by a base to form a nucleophilic anion, which then attacks the alkyl halide.



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Caption: N-alkylation of the carbazole core to introduce the hexyl chain.

Modern approaches have also utilized microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency, aligning with the principles of green chemistry.[8][9][10]

Detailed Experimental Protocol: Synthesis and Purification

The following protocol is a representative procedure synthesized from established methods.[3][11]

Part A: Synthesis of 2,7-Dibromo-9H-carbazole

- **Reaction Setup:** In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dibromo-2-nitrobiphenyl (1 equivalent) and triphenylphosphine (2.5 equivalents) in o-dichlorobenzene.
- **Reaction Execution:** Stir the solution and heat it to 180°C for 3 hours under an inert atmosphere (e.g., Argon or Nitrogen).
- **Work-up:** After cooling the reaction mixture to room temperature, the solvent can be removed under reduced pressure. The crude product is then ready for purification or direct use in the next step.

Part B: Synthesis of 2,7-Dibromo-9-hexyl-9H-carbazole

- **Reaction Setup:** Suspend the crude 2,7-Dibromo-9H-carbazole (1 equivalent) in a suitable solvent such as DMF or THF.
- **Deprotonation:** Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH) (1.5 equivalents), and stir the mixture at room temperature for 1 hour.
- **Alkylation:** Add 1-bromohexane (1.2 equivalents) dropwise to the reaction mixture. Heat the mixture to 60-80°C and stir overnight.
- **Work-up:** Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic

layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part C: Purification

- **Column Chromatography:** The crude product is purified by silica gel column chromatography. A common eluent system is a mixture of heptane and toluene or hexane and ethyl acetate. [11][12] The polarity of the eluent should be optimized using thin-layer chromatography (TLC) to achieve an R_f value of 0.2-0.3 for the desired product.[12]
- **Recrystallization:** Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or hexanes, to yield the final product as a pure solid.[3][11]

Key Chemical Reactions and Applications

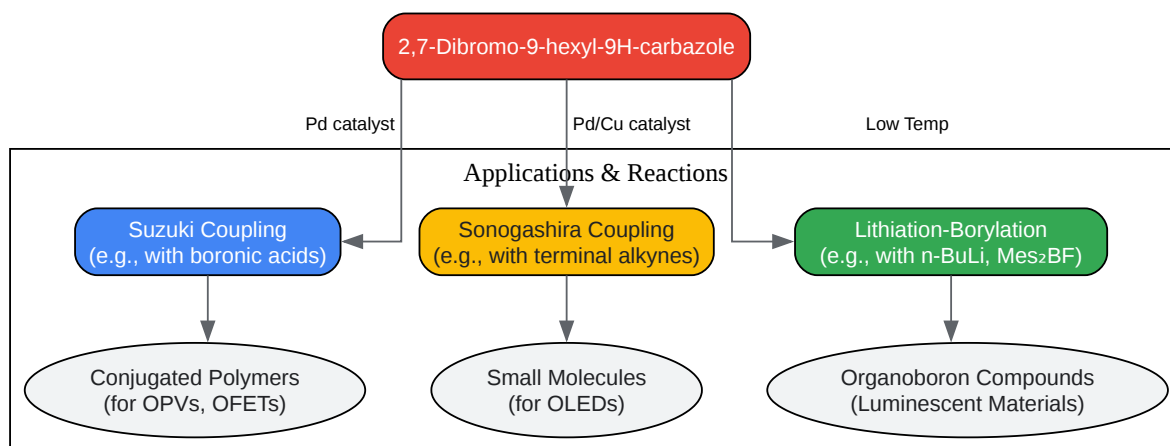
The true utility of **2,7-Dibromo-9-hexyl-9H-carbazole** lies in its role as a versatile monomer for synthesizing high-performance organic materials. The bromine atoms at the 2 and 7 positions are ideal leaving groups for various cross-coupling reactions.

Polymerization for Organic Solar Cells

One of the most notable applications is in the synthesis of conjugated polymers for OPVs. For instance, it is a key monomer for producing PCDTBT (poly[N-9"-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]), a well-known low-bandgap polymer that has demonstrated high power conversion efficiencies in solar cells.[2]

Synthesis of Organoboron Compounds for OLEDs

The dibromo functionality allows for the introduction of other functional groups, such as triarylboranes, to create materials with specific electronic properties for OLEDs.[13] These A-D-A (Acceptor-Donor-Acceptor) type molecules often exhibit strong luminescence.[13]



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Caption: Key reaction pathways for **2,7-Dibromo-9-hexyl-9H-carbazole**.

Protocol: Synthesis of a 2,7-bis(dimesitylboraneyl) Carbazole Derivative

This protocol is adapted from procedures for synthesizing similar organoboron compounds.^[13]
^[14]

- Setup: Place **2,7-Dibromo-9-hexyl-9H-carbazole** (1 equivalent) in a dry, three-necked flask under an inert nitrogen atmosphere. Add dry diethyl ether as the solvent.
- Lithiation: Cool the suspension to -78°C with vigorous stirring. Add n-butyllithium (n-BuLi) in hexane (2.2 equivalents) dropwise. Stir the suspension for 2 hours at -78°C.
- Borylation: Add dimesitylboron fluoride (Mes₂BF) (2.2 equivalents) to the mixture. Stir for another 2 hours at -78°C before allowing it to warm to room temperature and stirring overnight.
- Quenching & Work-up: Quench the reaction by adding a few drops of ethanol. Remove the solvent under vacuum. The residue can be suspended in hot ethanol, filtered, and rinsed to

yield the crude product.

- Purification: Purify the crude solid by silica-gel column chromatography to obtain the final product.

Safety and Handling

While specific toxicological data for the hexyl derivative is limited, related brominated aromatic compounds may pose health hazards.[5] The parent compound, 2,7-Dibromo-9H-carbazole, is classified with hazard codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion

2,7-Dibromo-9-hexyl-9H-carbazole is a cornerstone building block in the field of organic electronics. Its well-defined structure provides a perfect balance of electronic properties, processability, and chemical reactivity. The synthetic routes are well-established, allowing for the production of high-purity material, which is critical for device performance.[1] Through versatile cross-coupling reactions, this intermediate enables the creation of a vast library of polymers and small molecules, driving innovation in next-generation electronic and optoelectronic devices.

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- To cite this document: BenchChem. [2,7-Dibromo-9-hexyl-9H-carbazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593144#2-7-dibromo-9-hexyl-9h-carbazole-chemical-properties]

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